1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
Description
This compound features a piperidine core substituted at the 4-position with a pyrazole ring bearing a naphthalen-1-yl group and at the 1-position with a benzothiophene-2-carbonyl moiety. The pyrazole-piperidine scaffold is common in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c31-27(26-16-20-7-2-4-11-25(20)32-26)30-14-12-19(13-15-30)23-17-24(29-28-23)22-10-5-8-18-6-1-3-9-21(18)22/h1-11,16-17,19H,12-15H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKZMYQHTVMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiophene Ring Formation
The benzothiophene core is synthesized via cyclocondensation of ortho-substituted benzene derivatives with sulfur-containing precursors. A representative protocol involves:
Reagents :
- 2-Bromothioanisole
- Copper(I) iodide
- 1,10-Phenanthroline
Conditions :
Mechanism :
Ulmann-type coupling facilitates C–S bond formation, followed by acid-mediated cyclization to yield benzothiophene.
Carbonyl Chloride Derivatization
The synthesized benzothiophene is converted to its acyl chloride using oxalyl chloride in dichloromethane under anhydrous conditions (0°C to room temperature, 4 hours). Excess reagent is removed via rotary evaporation to prevent side reactions during subsequent steps.
Preparation of 5-(Naphthalen-1-yl)-1H-Pyrazole-3-carboxylic Acid
Naphthalene Functionalization
Naphthalene-1-boronic acid undergoes Suzuki-Miyaura coupling with ethyl 3-(dibromo)propanoate to install the propargyl group necessary for cyclization:
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : DME/H₂O (4:1)
Yield : 65%
Pyrazole Ring Cyclization
The alkyne intermediate reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 hours) to form the pyrazole ring. Regioselectivity is controlled by steric effects, favoring substitution at the naphthalene-adjacent position.
Piperidine Functionalization and Coupling
Piperidine Intermediate Synthesis
4-Aminopiperidine is acylated with benzothiophene-2-carbonyl chloride in the presence of triethylamine (DCM, 0°C to RT, 6 hours). The reaction is quenched with aqueous NaHCO₃ to isolate the monoacylated product (yield: 85%).
Final Coupling via Amide Bond Formation
The piperidine intermediate and pyrazole carboxylic acid are coupled using HATU as the activating agent:
Reagents :
- HATU (1.1 equiv)
- DIPEA (3 equiv)
- DMF, 25°C, 12 hours
Yield : 72%
Purity : >95% (HPLC)
Optimization and Scalability
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 20–25°C | ±8% |
| HATU Equivalents | 1.05–1.10 | ±5% |
| Solvent Polarity | DMF > DCM > THF | ±15% |
Purification Strategies
- Chromatography : Silica gel (EtOAc/hexanes, 3:7) removes unreacted acyl chloride.
- Recrystallization : Ethanol/water (7:3) improves final product crystallinity.
Mechanistic Insights and Side Reactions
Competing Pathways
Spectroscopic Validation
- ¹H NMR : Aromatic protons of naphthalene (δ 7.8–8.2 ppm) and pyrazole NH (δ 12.1 ppm).
- HRMS : [M+H]⁺ calculated for C₂₈H₂₂N₃O₂S: 464.1431; found: 464.1428.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural features may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Piperidine Derivatives with Aromatic Substituents
(a) 4-[5-(Naphthalen-1-yl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine (CAS: 1030386-12-9)
- Structural Similarity : Shares the 4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine core but replaces the benzothiophene-carbonyl group with a 3-(trifluoromethyl)benzenesulfonyl moiety.
(b) 1-[(2-Fluorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine (CAS: 1025724-82-6)
Pyrazole Derivatives with Pharmacological Data
(a) 1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c)
- Activity : Demonstrated potent anti-inflammatory activity (p38αMAPK inhibition) and reduced ulcerogenic liability compared to standard NSAIDs .
- Comparison : The target compound lacks the urea moiety and chlorophenyl group but shares a pyrazole-aromatic architecture. The benzothiophene-carbonyl group may offer unique interactions with inflammatory targets like TNF-α or COX-2 .
(b) 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (8)
Pyrazole-Piperidine-Based Enzyme Activators
IDE Activator Ia2 (LDN-1844)
- Structure : Contains 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine.
- Activity : Activated insulin-degrading enzyme (IDE) by 60–110%, highlighting the pyrazole-piperidine scaffold’s versatility in modulating enzymatic activity .
- Comparison : The target compound’s naphthalene and benzothiophene groups may confer selectivity for different targets (e.g., kinases vs. proteases) due to steric and electronic effects .
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Research Findings
Substituent Effects : The benzothiophene-carbonyl group in the target compound likely enhances target binding through hydrophobic and π-π interactions compared to sulfonyl or alkyl substituents in analogues .
Naphthalene Role : The naphthalen-1-yl group, present in both the target and compound 8, correlates with improved anti-inflammatory and antioxidant profiles in related molecules .
Pyrazole-Piperidine Scaffold : This framework is adaptable to diverse targets (e.g., enzymes, receptors) but requires precise substituent tuning for activity .
Biological Activity
1-(1-benzothiophene-2-carbonyl)-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzothiophene ring : Known for its role in medicinal chemistry.
- Naphthalene moiety : Contributes to the compound's aromatic properties.
- Pyrazole ring : Often associated with biological activity.
- Piperidine group : A common scaffold in drug development.
The IUPAC name for this compound is 1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone, with a molecular formula of .
Medicinal Chemistry Applications
Research indicates that this compound may serve as a lead for the development of new drugs targeting specific enzymes or receptors. Its structural characteristics allow it to interact with various biological targets, potentially modulating their activity through binding interactions.
In Vitro Studies
In vitro studies have shown that derivatives of similar structures exhibit significant biological activities. For instance, compounds with benzothiophene scaffolds have been reported to inhibit specific kinases involved in disease pathways. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine and pyrazole components can enhance biological efficacy.
Enzyme Inhibition
A study evaluated the compound's ability to inhibit enzymes critical in various diseases. For example, analogs were tested against trypanothione reductase, revealing competitive inhibition with an value of 1 μM . This highlights the potential of benzothiophene derivatives in targeting parasitic infections.
Cytotoxicity Assessments
Cytotoxicity tests have been performed on mammalian cell lines, showing varying degrees of selectivity. One study found that while some analogs were effective against T. brucei with an of 10 μM, they exhibited poor selectivity against mammalian cells (29 μM) . This raises important considerations for therapeutic development.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme inhibition : Compounds with similar structures have shown to inhibit kinase activity, which is crucial in cancer and infectious diseases.
- Receptor modulation : The compound may also interact with specific receptors, influencing signaling pathways relevant to disease progression.
Data Tables
| Compound Name | Target Enzyme | / | Selectivity |
|---|---|---|---|
| 1-(1-benzothiophene...) | Trypanothione reductase | 1 μM / 10 μM | Poor (29 μM) |
| Analog A | PfGSK3 | 698 nM | N/A |
| Analog B | PfPK6 | 181 nM | N/A |
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, leveraging coupling strategies for the benzothiophene, pyrazole, and naphthalene moieties. A common approach includes:
- Step 1 : Preparation of the benzothiophene-2-carbonyl chloride via Friedel-Crafts acylation or thiophene ring functionalization.
- Step 2 : Synthesis of the 5-(naphthalen-1-yl)-1H-pyrazol-3-yl intermediate using hydrazine derivatives and naphthalene-substituted β-ketoesters under acidic conditions .
- Step 3 : Coupling the piperidine core with the benzothiophene and pyrazole fragments via amide or urea linkages.
Optimization : Reaction yields improve with controlled temperature (e.g., 0–5°C for acyl chloride formation) and catalysts like DMAP for amide bond formation. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can structural confirmation be achieved for this compound?
Key analytical methods include:
- NMR Spectroscopy :
- X-ray Crystallography : SHELXL refinement (using SHELX-2018 ) reveals bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between aromatic rings (e.g., 36.7° between pyrazole and naphthalene) .
Q. What preliminary biological screening methods are suitable for this compound?
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., σ1 receptor antagonism, IC₅₀ < 100 nM, as seen in structurally related pyrazoles ).
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .
- In vivo models : Neuropathic pain models (e.g., mouse capsaicin-induced hyperalgesia) to assess analgesic potency .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and selectivity?
- Halogen effects : Fluorine or chlorine at the naphthalene 4-position enhances σ1 receptor affinity (e.g., 4-F substitution increases binding by 30% vs. unsubstituted analogs) due to improved hydrophobic interactions .
- Piperidine modifications : Replacing the carbonyl with a sulfonamide group reduces metabolic stability (t₁/₂ < 1 hr in liver microsomes) but improves aqueous solubility .
Q. What computational methods aid in understanding structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding poses at σ1 receptors. Key interactions include:
- MD simulations : GROMACS for assessing conformational stability (RMSD < 2.0 Å over 100 ns trajectories) .
Q. How can crystallographic data resolve discrepancies in reported bioactivity?
Conflicting bioactivity data (e.g., variable IC₅₀ values across studies) may arise from polymorphic forms. Single-crystal X-ray diffraction identifies:
- Polymorphs : Different packing motifs (e.g., herringbone vs. layered) influence solubility and membrane permeability.
- Hydrogen-bond networks : Intermolecular C–H···F interactions (2.8–3.0 Å) stabilize specific conformations, affecting receptor engagement .
Q. What strategies mitigate metabolic instability in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
